REACTION_CXSMILES
|
ClC1C=CC([N+]([O-])=O)=C(CCC(C)CC)C=1.Cl[C:18]1[CH:23]=[CH:22][C:21]([N+:24]([O-])=O)=[C:20]([CH:27]([CH3:32])[CH2:28][CH:29]([CH3:31])[CH3:30])[CH:19]=1>>[CH3:32][CH:27]([C:20]1[CH:19]=[CH:18][CH:23]=[CH:22][C:21]=1[NH2:24])[CH2:28][CH:29]([CH3:30])[CH3:31]
|
Name
|
4-chloro-2-(3-methylpentyl)nitrobenzene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(C=C1)[N+](=O)[O-])CCC(CC)C
|
Name
|
4-chloro-2-(1,3-dimethylbutyl)nitrobenzene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(C=C1)[N+](=O)[O-])C(CC(C)C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CC(C)C)C1=C(N)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |